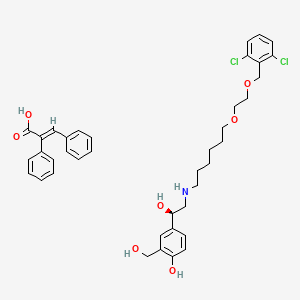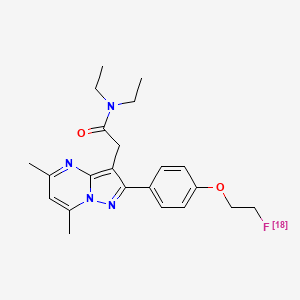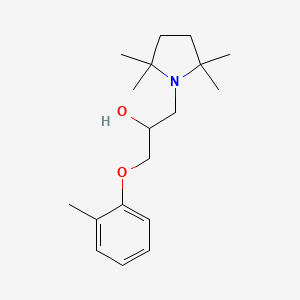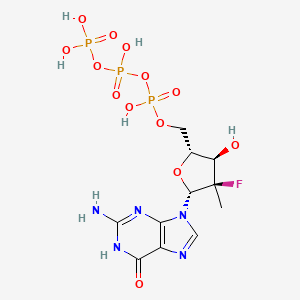
Lotucaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lotucaine is a local anesthetic compound known for its reduced acute and chronic toxicity. It is a derivative of tetramethylated cyclic amines and is used primarily in medical and dental applications for its anesthetic properties .
Vorbereitungsmethoden
Lotucaine can be synthesized through a multi-step process involving the reaction of 2,2,5,5-tetramethyl-1-pyrrolidineethanol with o-tolyloxy methyl chloride under controlled conditions. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Lotucaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Lotucaine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of local anesthetics and their interactions with biological membranes.
Biology: Employed in research on nerve conduction and the effects of anesthetics on cellular processes.
Medicine: Utilized in dental and surgical procedures to provide local anesthesia with minimal side effects.
Industry: Applied in the formulation of topical anesthetic creams and gels
Wirkmechanismus
Lotucaine exerts its effects by blocking sodium channels in neuronal cell membranes, thereby inhibiting the initiation and conduction of nerve impulses. This action prevents the sensation of pain from being transmitted to the brain. The molecular targets involved include voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons .
Vergleich Mit ähnlichen Verbindungen
Lotucaine is often compared with other local anesthetics such as lidocaine, benzocaine, and tetracaine. While all these compounds share a similar mechanism of action, this compound is unique due to its reduced toxicity and longer duration of action. Similar compounds include:
Lidocaine: Widely used in medical and dental applications for its rapid onset and moderate duration of action.
Benzocaine: Commonly used in over-the-counter topical anesthetics for its quick onset and short duration.
Tetracaine: Known for its potent anesthetic effects and longer duration compared to lidocaine
This compound’s unique properties make it a valuable compound in both clinical and research settings, offering effective pain management with fewer side effects.
Eigenschaften
CAS-Nummer |
42373-58-0 |
|---|---|
Molekularformel |
C18H29NO2 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3 |
InChI-Schlüssel |
ALJMIOMYHUNJQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |
Verwandte CAS-Nummern |
23875-59-4 (mono-hydrochloride) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B10858465.png)

![(1S,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858479.png)











